An In-depth Technical Guide on the Chemical Properties and Structure of (Benzyloxy)benzene-d2
An In-depth Technical Guide on the Chemical Properties and Structure of (Benzyloxy)benzene-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Benzyloxy)benzene-d2, an isotopically labeled analog of benzyl (B1604629) phenyl ether, is a valuable tool in mechanistic studies, metabolic pathway elucidation, and as an internal standard in mass spectrometry-based quantitative analysis. The substitution of hydrogen with deuterium (B1214612) atoms provides a powerful method for tracking molecular fate and understanding reaction kinetics. This guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic properties of (Benzyloxy)benzene-d2, with a focus on providing detailed experimental protocols and structured data for research applications.
Chemical Structure and Properties
The fundamental structure of (Benzyloxy)benzene-d2 consists of a benzyl group and a deuterated phenyl group linked by an ether oxygen. The notation "-d2" indicates the presence of two deuterium atoms on the phenyl ring. For the purpose of this guide, we will focus on (Benzyloxy)benzene-2,6-d2, a common isomer resulting from the ortho-deuteration of phenol (B47542).
Table 1: Physical and Chemical Properties
| Property | (Benzyloxy)benzene (Non-deuterated) | (Benzyloxy)benzene-d2 (Predicted) |
| Molecular Formula | C₁₃H₁₂O | C₁₃H₁₀D₂O |
| Molecular Weight | 184.24 g/mol | 186.25 g/mol [1] |
| CAS Number | 946-80-5 | 124781-15-3[1] |
| Appearance | White solid | White solid |
| Melting Point | 39-41 °C[2][3] | Slightly higher than the non-deuterated form |
| Boiling Point | 286-287 °C[2][3] | ~286-287 °C |
| Density | ~1.06 g/cm³ | Slightly higher than the non-deuterated form |
| Solubility | Insoluble in water[2] | Insoluble in water |
The physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts.[4][5] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in intermolecular interactions and thus slight variations in melting and boiling points.[6]
Synthesis of (Benzyloxy)benzene-d2
A common and efficient method for the synthesis of (Benzyloxy)benzene-d2 involves a two-step process: the deuteration of phenol followed by a Williamson ether synthesis.
Logical Workflow for the Synthesis of (Benzyloxy)benzene-d2
Caption: Synthetic pathway for (Benzyloxy)benzene-d2.
Experimental Protocols
Step 1: Synthesis of Phenol-d2 (Acid-Catalyzed Deuteration)
This protocol is adapted from established methods for the deuteration of phenols.[7][8]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (10 g, 0.106 mol) in deuterium oxide (D₂O, 50 mL).
-
Acidification: Carefully add deuterium chloride (DCl, 35 wt. % in D₂O, ~0.5 mL) to the mixture to catalyze the exchange reaction.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours under an inert atmosphere (e.g., nitrogen or argon). The deuterium from D₂O will exchange with the acidic protons at the ortho and para positions of the phenol ring.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the solution with a saturated solution of sodium bicarbonate in D₂O.
-
Extraction: Extract the deuterated phenol with diethyl ether (3 x 50 mL).
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield phenol-d2. The extent of deuteration can be determined by ¹H NMR spectroscopy by observing the reduction in the integration of the ortho and para proton signals.
Step 2: Synthesis of (Benzyloxy)benzene-d2 (Williamson Ether Synthesis)
This protocol is a modification of the classical Williamson ether synthesis.[9][10][11][12][13]
-
Preparation of Alkoxide: In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve the synthesized phenol-d2 (9.6 g, 0.1 mol) in anhydrous dimethylformamide (DMF, 100 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol) portion-wise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for another hour until hydrogen evolution ceases.
-
Nucleophilic Substitution: Cool the resulting sodium phenoxide solution back to 0 °C and add benzyl bromide (17.1 g, 0.1 mol) dropwise via a syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by carefully adding water (100 mL). Extract the product with diethyl ether (3 x 75 mL).
-
Washing: Wash the combined organic layers with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol-d2, followed by a wash with brine (50 mL).
-
Drying, Solvent Removal, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) or by recrystallization from ethanol (B145695) to afford pure (Benzyloxy)benzene-d2.
Spectroscopic Characterization
The isotopic labeling in (Benzyloxy)benzene-d2 leads to predictable changes in its NMR and mass spectra compared to the non-deuterated analog.
Table 2: Spectroscopic Data
| Technique | (Benzyloxy)benzene (Non-deuterated) | (Benzyloxy)benzene-2,6-d2 (Expected) |
| ¹H NMR | δ ~7.35-7.45 (m, 5H, benzyl-H), ~7.25-7.35 (t, 2H, phenyl-H meta), ~6.9-7.0 (m, 3H, phenyl-H ortho, para), ~5.1 (s, 2H, -CH₂-) | δ ~7.35-7.45 (m, 5H, benzyl-H), ~7.25-7.35 (t, 1H, phenyl-H para), ~6.9-7.0 (d, 2H, phenyl-H meta), ~5.1 (s, 2H, -CH₂-). Absence of ortho-proton signals. |
| ¹³C NMR | δ ~158 (C-O), ~137 (benzyl Cipso), ~129.5 (phenyl Cmeta), ~128.5 (benzyl Cortho), ~128 (benzyl Cmeta), ~127.5 (benzyl Cpara), ~121 (phenyl Cpara), ~115 (phenyl Cortho), ~70 (-CH₂-) | Similar chemical shifts to the non-deuterated compound, but the signals for the deuterated carbons (C-2 and C-6) will appear as triplets due to ¹³C-D coupling and will be slightly shifted upfield.[14] |
| Mass Spec (EI) | m/z 184 (M⁺), 91 (C₇H₇⁺, base peak), 77 (C₆H₅⁺) | m/z 186 (M⁺), 91 (C₇H₇⁺, base peak), 79 (C₆H₃D₂⁺) |
¹H NMR Spectroscopy
In the ¹H NMR spectrum of (Benzyloxy)benzene-2,6-d2, the signals corresponding to the protons at the 2 and 6 positions of the phenyl ring will be absent. This provides a direct confirmation of the location of deuteration. The remaining aromatic protons will show simplified splitting patterns.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be very similar to that of the non-deuterated compound. However, the carbon atoms directly bonded to deuterium will exhibit two key differences:
-
Splitting: Due to coupling with deuterium (spin I=1), the signal for the deuterated carbon will appear as a triplet.
-
Isotope Shift: The resonance of the deuterated carbon will be shifted slightly upfield (to a lower ppm value) compared to the corresponding protonated carbon.[15][16]
Mass Spectrometry
The electron ionization (EI) mass spectrum of (Benzyloxy)benzene-d2 will show a molecular ion peak (M⁺) at m/z 186, which is two mass units higher than that of the unlabeled compound (m/z 184). The fragmentation pattern will also be informative. The base peak is expected to be at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺), which does not contain the deuterated ring. Fragments containing the deuterated phenyl ring, such as the phenoxy radical cation, will show a mass shift of +2.[17][18]
Applications in Research and Drug Development
The primary utility of (Benzyloxy)benzene-d2 lies in its application as a tracer and internal standard.
Mechanistic and Kinetic Isotope Effect Studies
The increased strength of the C-D bond compared to the C-H bond can lead to a kinetic isotope effect (KIE) in reactions where the cleavage of this bond is rate-determining. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into reaction mechanisms.
Metabolic Pathway Elucidation
In drug development, deuteration can be used to study the metabolic fate of molecules. If a particular C-H bond is a site of metabolic oxidation, replacing it with a C-D bond can slow down this process, potentially leading to an improved pharmacokinetic profile. (Benzyloxy)benzene-d2 can serve as a model compound for studying the metabolism of diaryl ethers.
Quantitative Analysis
Due to its identical chemical properties but different mass, (Benzyloxy)benzene-d2 is an ideal internal standard for quantitative analysis by mass spectrometry (e.g., LC-MS or GC-MS). It co-elutes with the non-deuterated analyte but is readily distinguished by its mass, allowing for accurate and precise quantification.
Conclusion
(Benzyloxy)benzene-d2 is a valuable isotopically labeled compound with significant applications in chemical and pharmaceutical research. Its synthesis is achievable through well-established organic reactions, and its spectroscopic properties are predictable based on the principles of isotopic substitution. This guide provides the foundational technical information required for the synthesis, characterization, and application of (Benzyloxy)benzene-d2 in a research setting.
References
- 1. hbni.ac.in [hbni.ac.in]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated benzene - Wikipedia [en.wikipedia.org]
- 5. Deuterium - Wikipedia [en.wikipedia.org]
- 6. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]
- 16. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 17. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 18. scribd.com [scribd.com]
